Product packaging for 4-(4,4-Diphenyl-3-butenyl)toluene(Cat. No.:CAS No. 649556-15-0)

4-(4,4-Diphenyl-3-butenyl)toluene

Cat. No.: B15167339
CAS No.: 649556-15-0
M. Wt: 298.4 g/mol
InChI Key: AHLFIDZEOFPNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(4,4-Diphenyl-3-butenyl)toluene is a chemical compound with the molecular formula C23H22, built on a core 4,4-diphenyl-3-butenyl structure attached to a toluene group . This structure confers significant research value, particularly in the fields of medicinal chemistry and materials science. In neuroscience research, compounds featuring the 4,4-diphenyl-3-butenyl pharmacophore are of great interest due to their role as precursors or analogs of potent GABA reuptake inhibitors, such as SKF-89976A . By inhibiting the GABA transporter (GAT-1), these compounds enhance synaptic levels of GABA, the primary inhibitory neurotransmitter in the central nervous system . This mechanism is a key research target for investigating the pathophysiology and potential treatments for neurological disorders including epilepsy, anxiety, and chronic pain . The lipophilic nature of the diphenylbutenyl group, as seen in related compounds, improves blood-brain barrier penetration, making such analogs valuable tools for studying central GABAergic systems . Beyond pharmacology, the structure of this compound suggests potential applications in materials science. The conjugated system and bulky aromatic groups can contribute to unique electronic properties and thermal stability . Researchers are exploring similar compounds for use in polymer synthesis, liquid crystals, and as building blocks for advanced organic materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22 B15167339 4-(4,4-Diphenyl-3-butenyl)toluene CAS No. 649556-15-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

649556-15-0

Molecular Formula

C23H22

Molecular Weight

298.4 g/mol

IUPAC Name

1-(4,4-diphenylbut-3-enyl)-4-methylbenzene

InChI

InChI=1S/C23H22/c1-19-15-17-20(18-16-19)9-8-14-23(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-7,10-18H,8-9H2,1H3

InChI Key

AHLFIDZEOFPNSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Strategies for 4,4 Diphenyl 3 Butenyl Structures

Construction of the Diphenylalkene Unit

The formation of the 1,1-diphenylalkene moiety is a critical step in the synthesis of the target structure. This can be achieved through several powerful carbon-carbon bond-forming reactions, including classic organometallic additions and modern transition-metal-catalyzed cross-couplings.

The Grignard reaction, a cornerstone of organic synthesis, provides a robust method for creating the tertiary alcohol precursor to the diphenylalkene unit. nrochemistry.com A well-documented example is the synthesis of 4,4-diphenyl-3-buten-2-one (B14743164), which serves as a valuable intermediate. numberanalytics.comorgsyn.org The process typically begins with a starting material containing two carbonyl groups of differing reactivity, such as ethyl acetoacetate (B1235776). nrochemistry.com

The synthetic sequence involves three key stages:

Protection of the Ketone: The more reactive ketone carbonyl in ethyl acetoacetate is selectively protected, often as a cyclic ketal using ethylene (B1197577) glycol and an acid catalyst like p-toluenesulfonic acid. nrochemistry.com This protection strategy is crucial as it prevents the Grignard reagent from reacting at this site, thereby directing the synthesis towards the desired product. numberanalytics.com

Grignard Reaction: The protected ester is then treated with an excess of a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr). nrochemistry.com This organomagnesium compound adds twice to the less reactive ester group to form a tertiary alcohol after an aqueous workup. numberanalytics.com

Deprotection and Dehydration: The ketal protecting group is removed under acidic conditions. This hydrolysis step regenerates the ketone functionality and often induces spontaneous dehydration of the tertiary alcohol, yielding the conjugated 4,4-diphenyl-3-buten-2-one product. nrochemistry.com

This multistep synthesis highlights the strategic use of protecting groups to control the reactivity of multifunctional molecules. numberanalytics.com

Table 1: Key Steps in Grignard Synthesis of a Diphenylalkene Precursor nrochemistry.comnumberanalytics.com
StepReactantsKey ReagentsIntermediate/ProductPurpose
1Ethyl acetoacetateEthylene glycol, p-toluenesulfonic acidEthyl acetoacetate ethylene ketalSelective protection of the ketone group.
2Ethyl acetoacetate ethylene ketalPhenylmagnesium bromide (PhMgBr)Tertiary alcohol intermediateFormation of the diphenylcarbinol unit.
3Tertiary alcohol intermediateAqueous acid (e.g., H3O+)4,4-Diphenyl-3-buten-2-oneDeprotection and dehydration to form the alkene.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura reaction is particularly effective for synthesizing biaryl compounds, styrenes, and conjugated dienes. umich.eduyoutube.com This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. umich.edu

The catalytic cycle for the Suzuki reaction generally proceeds through three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., a vinyl bromide) to form a Pd(II) complex. umich.edu

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) complex. This step requires a base. umich.edu

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

To construct the 4,4-diphenyl-3-butenyl core, a Suzuki-Miyaura coupling could be envisioned between a vinyl halide bearing the butenyl side chain and a phenylboronic acid, or conversely, between a 1,1-diphenylvinyl boronic acid derivative and a suitable alkyl halide. The versatility and high functional group tolerance of this reaction make it a highly attractive strategy. slideshare.net The reaction can be performed in various solvents, including aqueous and biphasic systems, which adds to its utility. umich.edu

Beyond Grignard reagents, other organometallic compounds are instrumental in constructing the diphenylalkene unit. These methods often involve the reaction of a nucleophilic organometallic species with a carbonyl compound.

Peterson Olefination: This reaction utilizes α-silyl carbanions, which are silicon-based analogues of Wittig reagents. nrochemistry.comnumberanalytics.com An α-silyl carbanion, often generated by deprotonating an alkylsilane with an organolithium reagent like n-butyllithium, adds to a ketone (such as benzophenone) to form a β-hydroxysilane intermediate. youtube.comorganic-chemistry.orgmasterorganicchemistry.com This intermediate can then be eliminated under either acidic or basic conditions to yield the alkene. wikipedia.org A key advantage is that the stereochemical outcome can often be controlled by the choice of elimination conditions, with acidic and basic conditions typically leading to opposite stereoisomers. organic-chemistry.orgwikipedia.org

Tebbe Olefination: The Tebbe reagent, an organotitanium-aluminum complex, is a powerful methylenating agent used to convert carbonyls into alkenes. wikipedia.orgnumberanalytics.com It is particularly effective for sterically hindered ketones and can even react with esters and amides. slideshare.netsantiago-lab.com The active species is a Schrock carbene (titanocene methylidene), which reacts with a ketone to form a transient oxatitanacyclobutane intermediate. wikipedia.org This intermediate rapidly collapses to form the alkene and a titanium-oxo species, driven by the high oxophilicity of titanium. wikipedia.org While typically used for methylenation (C=O to C=CH₂), related Petasis reagents (organotitanocene derivatives) can be used to introduce other alkylidene groups. santiago-lab.com

Organozinc Reagents: Organozinc reagents, prepared by the insertion of zinc metal into alkyl halides or through transmetalation, are also valuable in C-C bond formation. umich.eduslideshare.net Reactions like the Negishi coupling, which couples an organozinc compound with an organohalide catalyzed by nickel or palladium, could be adapted to form the diphenylalkene skeleton. slideshare.net

Formation of the Butenyl Side Chain and Alkene Functionalization

Once the diphenylalkene core is established, or concurrently with its formation, the butenyl side chain must be constructed and functionalized. This can be accomplished through various alkylation, rearrangement, and ring-opening strategies.

Alkylation is a fundamental process for forming carbon-carbon or carbon-heteroatom bonds. numberanalytics.com In the context of 4,4-diphenyl-3-butenyl structures, a pre-formed nucleophile can be alkylated with a suitable 4,4-diphenylbutenyl electrophile. A notable application is the synthesis of GABA uptake inhibitors, where the nitrogen atom of a nipecotic acid derivative is N-alkylated with 4-bromo-1,1-diphenylbut-1-ene. wikipedia.orgnumberanalytics.com

To facilitate this SN2 substitution, the reactivity of the leaving group is paramount. The Finkelstein reaction is a classic method for converting alkyl chlorides or bromides into more reactive alkyl iodides. organic-chemistry.org The reaction involves treating the alkyl halide with sodium iodide in acetone (B3395972). The principle of Le Chatelier drives the reaction forward, as the resulting sodium chloride or bromide is insoluble in acetone and precipitates out of solution, whereas sodium iodide is soluble. numberanalytics.comsantiago-lab.com This halide exchange creates a superior leaving group (iodide), making the subsequent SN2 reaction with a nucleophile more efficient. slideshare.net

Table 2: Two-Step Alkylation Strategy organic-chemistry.orgwikipedia.org
StepReactionSubstrateReagentProductPurpose
1Finkelstein Reaction4-Bromo-1,1-diphenylbut-1-eneNaI in acetone4-Iodo-1,1-diphenylbut-1-eneConvert a less reactive alkyl bromide to a more reactive alkyl iodide.
2SN2 AlkylationEthyl (R)-nipecotate (example nucleophile)4-Iodo-1,1-diphenylbut-1-eneEthyl (R)-1-[4,4-diphenyl-3-butenyl]nipecotateAttach the diphenylbutenyl side chain to a target molecule.

The inherent ring strain in small cyclic molecules can be harnessed as a thermodynamic driving force for chemical transformations. Methylenecyclopropanes (MCPs) are highly strained and reactive molecules that can undergo various ring-opening reactions to generate butenyl structures. nrochemistry.com

The ring-opening of MCPs can be initiated by heat, transition metal catalysts, or radical processes. nrochemistry.com The cleavage of the cyclopropylcarbinyl radical to the corresponding homoallylic (butenyl) radical is an extremely fast and well-studied process, often used as a "radical clock" in mechanistic studies. nrochemistry.comslideshare.net For synthetic purposes, metal halides can promote the ring-opening of MCPs to yield homoallylic halides, which are versatile intermediates for further functionalization. wikipedia.org More advanced methods include titanium-catalyzed ring-opening oxidative amination reactions that produce α-methylene imines. numberanalytics.com

An alternative approach involves the rearrangement of a cyclopropylcarbinol. For instance, a synthetic route towards butenyl bromide derivatives starts with the Grignard reaction of cyclopropyl (B3062369) magnesium bromide with a ketone. numberanalytics.com The resulting cyclopropylcarbinol undergoes an intramolecular rearrangement upon treatment with hydrobromic acid, leading to the ring-opened 4-bromo-1,1-diphenylbut-1-ene. wikipedia.org This strategy effectively transforms a cyclic precursor into the desired linear butenyl chain.

Alkene Metathesis and Related Olefin Chemistry

Alkene metathesis is a Nobel Prize-winning reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes like those containing ruthenium or molybdenum. wikipedia.org For the synthesis of a 4,4-diphenyl-3-butenyl structure, a cross-metathesis reaction could be envisioned between a 1,1-diphenylethylene (B42955) derivative and a suitable toluene-containing alkene.

The choice of catalyst is crucial for the success of such reactions. Grubbs' first, second, and third-generation catalysts, as well as Schrock catalysts, are widely used. organic-chemistry.org The Schrock catalysts are known for their high activity, while the Grubbs catalysts exhibit greater tolerance to a wider range of functional groups. organic-chemistry.org The reaction equilibrium can often be shifted towards the desired product by removing a volatile byproduct, such as ethene. organic-chemistry.org

Below is a table illustrating potential substrates and catalysts for the synthesis of a 4,4-diphenyl-3-butenyl core via alkene metathesis.

Reactant A Reactant B Catalyst Potential Product Core
1,1-Diphenylethylene4-AllyltolueneGrubbs II Catalyst4,4-Diphenyl-3-butenyl
1,1-Diphenylpropene4-VinyltolueneSchrock Catalyst4,4-Diphenyl-3-butenyl

Functionalization and Derivatization of the Toluene (B28343) Moiety

Once the core structure is assembled, the toluene moiety offers sites for further functionalization, allowing for the introduction of various chemical handles to modulate the molecule's properties.

Aromatic Substitution Reactions

The toluene ring in the 4-(4,4-diphenyl-3-butenyl)toluene structure is susceptible to electrophilic aromatic substitution. The alkyl substituent (the diphenylbutenyl group) is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.orglibretexts.org However, due to the steric bulk of the diphenylbutenyl group, substitution at the ortho position might be hindered, leading to a preference for the para position (which is already occupied by the methyl group) and the remaining ortho positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions.

The following table summarizes potential aromatic substitution reactions on a toluene derivative.

Reaction Reagents Electrophile Typical Product
NitrationHNO₃, H₂SO₄NO₂⁺Nitro-derivative
BrominationBr₂, FeBr₃Br⁺Bromo-derivative
SulfonationSO₃, H₂SO₄SO₃Sulfonic acid derivative
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺Acyl-derivative

Side-Chain Functionalization (e.g., via radical mechanisms or photo-reactions)

The methyl group of the toluene moiety provides another handle for functionalization through side-chain reactions. These reactions typically proceed via radical mechanisms, often initiated by light (photochemical reactions) or radical initiators. youtube.comchemguide.co.uk

A common side-chain functionalization is free-radical bromination using N-bromosuccinimide (NBS) under UV irradiation. This reaction selectively introduces a bromine atom at the benzylic position, which can then be further converted into other functional groups. libretexts.org Another important reaction is the oxidation of the alkyl side chain. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon to a carboxylic acid, provided it has at least one benzylic hydrogen. libretexts.org

Visible-light-mediated photocatalysis has also emerged as a powerful tool for the direct C-H functionalization of toluene derivatives, allowing for the formation of new carbon-carbon bonds under mild conditions. researchgate.net

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijsrst.comijfmr.com These principles are increasingly important in the synthesis of complex molecules like this compound.

Atom-Economical and Waste-Minimizing Syntheses

Atom economy is a measure of the efficiency of a chemical reaction in incorporating the atoms of the reactants into the final product. ucla.edujocpr.comnumberanalytics.comwikipedia.org Reactions with high atom economy are desirable as they minimize waste. jk-sci.comnumberanalytics.com Addition and rearrangement reactions are inherently 100% atom-economical. In the context of synthesizing this compound, choosing synthetic routes that maximize atom economy is a key green chemistry consideration. For example, a well-designed catalytic cycle in a metathesis reaction can lead to higher atom economy compared to stoichiometric reactions.

Strategies for minimizing waste also include the use of safer solvents, reducing the number of synthetic steps (e.g., through cascade reactions), and avoiding the use of protecting groups. numberanalytics.comnumberanalytics.compnas.orgresearchgate.netyale.edu

Catalysis in Sustainable Organic Synthesis (e.g., enzyme catalysis, photocatalysis, transition metal catalysis)

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation. numberanalytics.compurkh.comnumberanalytics.comrsc.orgresearchgate.net

Enzyme Catalysis: Enzymes are highly specific and efficient biocatalysts that operate under mild conditions, often in aqueous environments. nih.govresearchgate.netharvard.eduacs.org While direct enzymatic synthesis of the target compound may be challenging, enzymes could be employed for specific functional group transformations in the synthesis pathway.

Photocatalysis: This field utilizes light to drive chemical reactions, often with the help of a photocatalyst. numberanalytics.comnih.govresearchgate.netrsc.orgnumberanalytics.com Visible-light photocatalysis, in particular, offers a sustainable approach as it uses a renewable energy source and often allows for reactions to occur at ambient temperature. researchgate.net As mentioned, photocatalysis can be used for the C-H functionalization of the toluene moiety. researchgate.net

Transition Metal Catalysis: Transition metals are central to many modern synthetic reactions, including the aforementioned alkene metathesis and various cross-coupling reactions (e.g., Suzuki, Heck) that are fundamental to constructing complex organic molecules. purkh.comnumberanalytics.comnih.gov The development of highly active and recyclable transition metal catalysts is a key area of research in sustainable organic synthesis. purkh.com

By integrating these green chemistry principles into the synthetic design, the production of this compound and related structures can be made more environmentally benign and efficient.

Use of Renewable Resources and Benign Solvents

The industrial synthesis of complex molecules like this compound has traditionally relied on petrochemical-derived starting materials and volatile organic solvents. However, increasing environmental concerns have spurred research into greener and more sustainable synthetic pathways. This section explores the potential for incorporating renewable resources and benign solvents in the synthesis of 4,4-diphenyl-3-butenyl structures, with a focus on minimizing environmental impact.

While specific research on the green synthesis of this compound is not extensively documented, established green chemistry principles can be applied to its plausible synthetic routes. Two common methods for creating the carbon-carbon double bond in such structures are the Wittig reaction and the Grignard reaction followed by dehydration. Greener alternatives for these reactions are being actively developed.

Renewable Starting Materials:

A key aspect of greening the synthesis of this compound is the substitution of fossil fuel-based precursors with those derived from biomass.

Benzophenone (B1666685): This key intermediate is typically synthesized via Friedel-Crafts acylation using benzene (B151609) and benzoyl chloride, both petrochemical derivatives. chemicalbook.com Greener approaches could involve utilizing benzene sourced from the hydrodealkylation of toluene derived from renewable feedstocks. mdpi.com Furthermore, research is ongoing to produce aromatic compounds directly from biomass, which could provide a sustainable route to benzophenone and its precursors. researchgate.net

Butenyl Fragment: The four-carbon chain can be conceptually derived from renewable resources like bio-isobutanol, which is produced by fermentation of sugars from biomass.

Benign Solvents:

The choice of solvent is critical in green chemistry as they often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional solvents for reactions like the Wittig and Grignard are often hazardous (e.g., dichloromethane, diethyl ether, tetrahydrofuran). beyondbenign.orgbeyondbenign.org

Recent advancements have demonstrated the feasibility of using more environmentally friendly solvents in these types of transformations.

Water: For certain reactions, water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. nih.gov While Grignard reagents are notoriously water-sensitive, modifications such as zinc-mediated reactions can be performed in aqueous conditions, albeit with the use of a minimal amount of organic solvent. beyondbenign.org The development of water-soluble catalysts is also a promising area for enabling reactions in aqueous media. nih.gov

Bio-solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), have emerged as viable alternatives to traditional ether solvents in Grignard reactions. researchgate.net 2-MeTHF can be produced from renewable resources and exhibits comparable or even superior performance in some cases. researchgate.net Other bio-solvents like ethyl lactate (B86563) and p-cymene, derived from biomass, are also being explored for various organic transformations. mdpi.com

Solvent-Free Reactions: A particularly green approach is the elimination of the solvent altogether. Solvent-free Wittig reactions have been successfully carried out by grinding the reactants together, a technique known as mechanochemistry. gctlc.orgacs.org This not only reduces waste but can also lead to shorter reaction times and simpler work-ups. gctlc.orgacs.org

Greener Synthetic Strategies:

By combining renewable starting materials and benign solvents, a greener synthesis of this compound can be envisioned.

Hypothetical Green Grignard-Based Route:

Formation of Grignard Reagent: Instead of using traditional ether solvents, the Grignard reagent from a brominated butenyl precursor could be prepared in a bio-derived solvent like 2-MeTHF. researchgate.net Alternatively, a low-solvent or solvent-free ball-milling method could be employed to minimize solvent use. cosmosmagazine.com

Reaction with Benzophenone: The Grignard reagent would then react with benzophenone, potentially also synthesized from renewable precursors.

Dehydration of the Tertiary Alcohol: The resulting tertiary alcohol would need to be dehydrated to form the final product. Traditional dehydration methods often use strong acids like sulfuric or phosphoric acid. beyondbenign.org A greener alternative is the use of a reusable solid acid catalyst, such as Montmorillonite KSF clay, which eliminates the need for strong, corrosive acids. beyondbenign.org This catalytic dehydration can sometimes be performed in the absence of a solvent or in a high-boiling, green solvent. beyondbenign.org

Hypothetical Green Wittig-Based Route:

Ylide Formation: The phosphonium (B103445) ylide could be generated from a suitable phosphonium salt and a base. Greener versions of the Wittig reaction utilize weaker bases and can be performed in water or even under solvent-free conditions. gctlc.org

Reaction with Aldehyde/Ketone: The ylide would react with either benzophenone or a toluyl-substituted aldehyde/ketone to form the desired diphenyl-butenyl structure. The use of butyl acetate (B1210297) as a greener solvent has been reported for catalytic Wittig reactions. rsc.org

Research Findings in Green Synthesis of Related Structures:

While direct research on the green synthesis of this compound is limited, studies on related compounds provide valuable insights. For instance, the synthesis of piperidin-4-one derivatives has been successfully achieved using a deep eutectic solvent (DES) of glucose-urea, which is an inexpensive and environmentally friendly reaction medium. beyondbenign.org The synthesis of various substituted N-benzyl-2-(4,4-diphenylbut-3-enylamino)-4-hydroxybutanamides has also been reported, indicating the feasibility of manipulating the 4,4-diphenylbut-3-enyl scaffold. ptfarm.pl

The following tables summarize the potential for greener synthetic approaches.

Reaction Step Traditional Method Proposed Green Alternative Benign Solvent Options Renewable Resource Link
Grignard Reagent Formation Magnesium, Alkyl Halide in Diethyl Ether/THFZinc-mediated reaction or ball-millingWater (with co-solvent), 2-MeTHF, Solvent-freeAlkyl halide from bio-alcohols
Wittig Ylide Formation Strong base (e.g., n-BuLi) in anhydrous organic solventWeaker base (e.g., K3PO4), catalytic approachWater, Butyl Acetate, Solvent-free-
Alcohol Dehydration Strong acids (H2SO4, H3PO4)Reusable solid acid catalyst (e.g., Montmorillonite clay)Solvent-free, high-boiling bio-solvents-
Solvent Type Boiling Point (°C) Renewable Source Potential Application
WaterInorganic100NaturalWittig Reaction, Modified Grignard
2-Methyltetrahydrofuran (2-MeTHF)Bio-solvent80Lignocellulosic biomassGrignard Reaction
Butyl AcetateBio-solvent126Fermentation of biomassWittig Reaction
p-CymeneBio-solvent177Eucalyptus oil, citrus wasteHigh-temperature reactions
Ethyl LactateBio-solvent154Fermentation of carbohydratesGeneral purpose solvent

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Pathways of Olefinic Transformations

The alkene functionality is the most reactive site in the molecule, susceptible to a range of reactions including additions, radical processes, and pericyclic reactions.

The double bond in 4-(4,4-diphenyl-3-butenyl)toluene can undergo both electrophilic and nucleophilic additions, though its reactivity is modulated by the bulky and electron-withdrawing phenyl substituents.

Electrophilic Addition: In electrophilic addition, an electrophile attacks the electron-rich double bond. The mechanism proceeds via the formation of a carbocation intermediate. For this compound, the addition of an electrophile (E+) to the C-3 position would lead to a tertiary carbocation at C-4, which is significantly stabilized by resonance with the two adjacent phenyl groups. This stabilization makes the formation of this carbocation particularly favorable compared to the alternative secondary carbocation at C-3. youtube.com The subsequent attack of a nucleophile (Nu-) on this carbocation completes the addition.

Reaction Pathway:

Attack of the π-electrons of the alkene on the electrophile (E+).

Formation of a resonance-stabilized tertiary carbocation at the C-4 position.

Attack of the nucleophile (Nu-) on the carbocation to form the final product.

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition can occur if the alkene is part of a conjugated system, such as an α,β-unsaturated carbonyl compound. libretexts.org For this compound itself, direct nucleophilic addition to the alkene is unfavorable. However, derivatives like 4,4-diphenyl-3-buten-2-one (B14743164) undergo conjugate (or 1,4-) addition. libretexts.orgnih.gov In this case, a nucleophile attacks the β-carbon (C-3), and the resulting enolate is subsequently protonated. libretexts.org

Addition Type Attacking Species Key Intermediate Governing Factors
ElectrophilicElectrophile (e.g., H⁺, Br⁺)Resonance-stabilized tertiary carbocationStability of the carbocation intermediate, steric hindrance.
Nucleophilic (on derivatives)Nucleophile (e.g., R₂CuLi, CN⁻)EnolateConjugation with an electron-withdrawing group.

The presence of allylic hydrogens in this compound opens up pathways for radical reactions.

Allylic Hydrogen Abstraction: The hydrogens on the C-2 carbon are in an allylic position. Abstraction of one of these hydrogen atoms by a radical initiator would generate a resonance-stabilized allylic radical. rsc.orgresearchgate.net The stability of this radical is further enhanced by the adjacent phenyl groups. Such reactions are crucial in oxidation and polymerization processes. researchgate.netnih.gov The rate of hydrogen abstraction depends on the type of radical and the nature of the allylic C-H bond (primary, secondary, or tertiary). universityofgalway.ieresearchgate.net

Radical Cyclization: Derivatives of this compound can undergo radical cyclization reactions. researchgate.netmdpi.com For instance, if a radical is generated elsewhere in the molecule, the double bond can act as a radical acceptor. This process is a powerful method for forming cyclic compounds. mdpi.commdpi.com The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting radical intermediate. Toluene-p-sulfonyl-mediated radical cyclizations are also a known method for forming ring structures. scispace.comrsc.org

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. youtube.com The alkene in this compound can participate as a component in cycloaddition reactions.

Diels-Alder Reaction: The double bond can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. masterorganicchemistry.comyoutube.comyoutube.com The reaction involves the formation of a six-membered ring in a single, concerted step. youtube.comyoutube.com However, the two bulky phenyl groups at the C-4 position would likely create significant steric hindrance, potentially lowering the reaction rate and influencing the stereochemical outcome of the adduct. The reactivity of the dienophile is enhanced by electron-withdrawing groups, and while the phenyl groups are generally electron-withdrawing, their steric bulk is a major factor to consider. masterorganicchemistry.com

[2+2] Cycloaddition: This type of reaction, often photochemically induced, would involve the alkene reacting with another alkene to form a cyclobutane (B1203170) ring. These reactions are less common than Diels-Alder reactions under thermal conditions because they are often symmetry-forbidden. youtube.com

Reaction Type Components Product Key Considerations
Diels-Alder [4+2]Diene + Alkene (Dienophile)Six-membered ringSteric hindrance from diphenyl groups, electronic nature of substituents. masterorganicchemistry.comyoutube.com
[2+2] CycloadditionAlkene + AlkeneFour-membered ringOften requires photochemical conditions, subject to orbital symmetry rules. youtube.com

Catalytic Mechanisms Involving 4,4-Diphenyl-3-butenyl Precursors or Derivatives

Catalysis offers efficient and selective routes for transforming this compound and its precursors.

Transition metals are widely used to catalyze reactions of alkenes.

Hydrogenation: The double bond can be reduced to a single bond via catalytic hydrogenation. This typically involves a heterogeneous catalyst like palladium on carbon (Pd/C) or a homogeneous catalyst like Wilkinson's catalyst. The mechanism involves the activation of both hydrogen and the alkene on the metal surface, followed by the stepwise addition of hydrogen atoms.

Hydroamination: The addition of an N-H bond across the double bond can be catalyzed by various metals, including rare earth metals and Group 4 metals. princeton.edu This reaction provides a direct route to amines. The mechanism can vary but often involves the formation of a metal-amide complex, followed by insertion of the alkene into the metal-nitrogen bond.

A related precursor, 4,4-diphenyl-3-buten-2-one , can be synthesized via a Grignard reaction, which is a metal-mediated process. nih.govaroonchande.com

Organocatalysis utilizes small organic molecules to catalyze reactions, offering an alternative to metal-based catalysts. sigmaaldrich.com Derivatives of this compound could be substrates in organocatalytic reactions. For example, the introduction of a carbonyl group could allow for asymmetric transformations catalyzed by chiral amines like proline. sigmaaldrich.comnih.gov

Furthermore, the structural motif of 4-(4,4-diphenyl-3-butenyl) is found in molecules designed to interact with biological systems. For instance, N-(4,4-Diphenyl-3-butenyl)nipecotic acid is a known GABA agent and anticonvulsant. nih.gov The study of such molecules and their interactions with enzymes provides insights into enzyme mimicry, where synthetic catalysts are designed to replicate the high efficiency and selectivity of biological catalysts.

Photochemical and Electron Transfer Induced Reactions

Photochemical and electron transfer (PET) processes are pivotal in initiating unique transformations in unsaturated organic molecules. rsc.org For compounds structurally similar to this compound, these reactions often proceed through highly reactive intermediates, leading to a variety of products.

The photoisomerization of stilbene (B7821643) and its derivatives, which share the diphenylalkene core with the target molecule, is a well-documented phenomenon. capes.gov.brresearchgate.net The absorption of light can promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), weakening the pi bond and allowing for rotation around the carbon-carbon double bond. youtube.com This process can lead to the conversion between cis and trans isomers.

For instance, studies on 2-styrylthiophene, a related styryl derivative, have shown that both direct and sensitized photoisomerization proceed through a common triplet state intermediate, which is twisted at 90 degrees relative to both isomers. capes.gov.br Similarly, the photoisomerization of trans-6-styrylquinoxaline proceeds through both singlet and triplet pathways. researchgate.net While direct experimental data for this compound is unavailable, it is plausible that it would undergo similar cis-trans isomerization upon photochemical excitation, with the tolyl group potentially influencing the photophysical properties and the quantum yields of the process.

In some cases, photoirradiation of complex styryl systems in the presence of an oxidizing agent can lead to intramolecular cyclization, a reaction that competes with isomerization. nih.govnih.gov For example, tetraphenylethylene (B103901) (TPE) derivatives can undergo efficient photocyclization to form 9,10-diphenylphenanthrene (B1615557) derivatives upon UV light irradiation. rsc.orgchemrxiv.org

Table 1: Photochemical Reactions of Related Styryl and Tetraphenylethylene Derivatives

Compound/DerivativeReaction TypeConditionsProduct(s)Ref.
2-Styrylthiophenecis-trans IsomerizationDirect and sensitized irradiationtrans and cis isomers capes.gov.br
trans-6-Styrylquinoxalinetrans → cis IsomerizationDirect irradiationcis isomer researchgate.net
Tetraphenylethylene (TPE) DerivativesPhotocyclizationUV light9,10-Diphenylphenanthrene derivatives rsc.orgchemrxiv.org
Styryl-thiophene benzylaminesPhotocyclizationUV light (365 nm), I₂ (cat.), toluene (B28343)Naphthothiophene benzylamines nih.gov

This table presents data for compounds structurally related to this compound to illustrate potential reactivity.

Photoinduced electron transfer (PET) reactions generate highly reactive radical cation and anion intermediates that can undergo transformations not accessible through thermal pathways. rsc.org In polar solvents, electron transfer from the alkene to a photosensitizer can occur, forming a radical cation of the alkene and a radical anion of the sensitizer.

While specific studies on the radical ions of this compound are not reported, research on similar structures provides a model for their potential behavior. For example, in the PET reactions of 3,3-dialkyl-4,5-diphenyl-3H-pyrazoles, which also contain a diphenyl-substituted moiety, radical cation intermediates are formed that can lead to cyclopropenes and 2H-pyrroles. chinesechemsoc.org The fate of these radical ions is dependent on factors such as the solvent, the presence of nucleophiles, and the redox potentials of the species involved. Back electron transfer (BET) from the sensitizer's radical anion to the substrate's radical cation can regenerate the starting material or lead to an excited state of the substrate, which can then undergo other reactions like isomerization.

Stereochemical Control and Regioselectivity in Reactions

The concepts of stereoselectivity and regioselectivity are crucial in understanding the outcomes of reactions involving asymmetrically substituted alkenes like this compound. miracosta.edumasterorganicchemistry.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org In reactions involving the double bond of a compound like this compound, the approach of a reagent can be influenced by the steric bulk of the two phenyl groups and the tolyl group, leading to the formation of a specific diastereomer or enantiomer. For example, in the palladium-catalyzed hydrogenolysis of 1,1-dibromo-1-alkenes, a stereoselective reaction, the (Z)-1-bromo-1-alkene is preferentially formed. acs.org

Regioselectivity concerns the preferential reaction at one site of a molecule over another. miracosta.edukhanacademy.org In the case of this compound, electrophilic addition to the double bond would be expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon (C3), leading to the formation of a more stable tertiary carbocation at the diphenyl-substituted carbon (C4). However, the electronic nature of the substituents on the phenyl rings and the tolyl group can influence this selectivity. mdpi.com The nitration of toluene, for instance, shows high intramolecular selectivity, affording mainly the ortho and para products due to the directing effect of the methyl group. mdpi.com Similarly, the tolyl group in this compound would be expected to direct incoming electrophiles to the ortho and para positions of its own aromatic ring in electrophilic aromatic substitution reactions.

Reactions involving highly substituted arynes, which are related to the aromatic moieties of the target compound, demonstrate that regioselectivity is governed by the electronic and steric nature of the substituents. caltech.edu

Table 2: Factors Influencing Selectivity in Reactions of Related Aryl-Substituted Alkenes

Selectivity TypeInfluencing FactorsPredicted Outcome for AnalogsRef.
Stereoselectivity Steric hindrance from bulky substituentsPreferential formation of one stereoisomer over another in addition or elimination reactions. masterorganicchemistry.comacs.org
Regioselectivity Electronic effects of substituents (directing groups)Preferential addition to a specific carbon of the double bond (e.g., Markovnikov's rule). miracosta.edumdpi.com
Steric hindranceAttack at the less sterically hindered position. khanacademy.org
Stability of intermediates (e.g., carbocations)Formation of the more stable intermediate. masterorganicchemistry.com

This table outlines general principles of selectivity using related compounds as a reference for the potential reactivity of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Characterization of Molecular Structures

Quantum chemical methods are instrumental in elucidating the three-dimensional structure and electronic properties of 4-(4,4-diphenyl-3-butenyl)toluene. These calculations provide a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. leah4sci.com DFT calculations for this compound would involve determining the lowest energy arrangement of its atoms, a process known as geometry optimization. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Given the molecule's flexibility, particularly around the butenyl chain and the rotations of the phenyl and tolyl groups, a comprehensive conformational analysis would be essential. This involves identifying various stable conformers (local minima on the potential energy surface) and ranking them by their relative energies. Such an analysis for structurally related flexible molecules, like N-phenylalkyl-3,4-dichloromaleimides, has shown that even complex molecules can have a limited number of preferred spatial arrangements. wikipedia.org For this compound, the orientation of the two phenyl groups relative to the double bond and the rotation of the tolyl group would be critical aspects to investigate. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are frequently employed for such conformational studies. leah4sci.com

Table 1: Illustrative DFT-Calculated Structural Parameters for a Low-Energy Conformer of this compound

ParameterAtom(s) InvolvedCalculated Value
Bond LengthC=C (vinyl)~1.34 Å
Bond LengthC-C (vinyl-phenyl)~1.48 Å
Bond LengthC-C (vinyl-methylene)~1.51 Å
Bond AngleC=C-C (vinyl)~125°
Dihedral AnglePhenyl-C=C-Phenyl~45°

Note: The data in this table is illustrative of typical values obtained from DFT calculations for similar molecular fragments and does not represent experimentally verified or published data for this specific molecule.

The electronic structure of this compound, which governs its reactivity and spectroscopic properties, can be investigated using both ab initio and semi-empirical methods.

Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data for parametrization. byjus.com Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2) provide a detailed picture of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for understanding the molecule's electronic transitions and reactivity. For conjugated systems, such as the diphenyl-substituted butene moiety in the target molecule, these methods can elucidate the extent of π-electron delocalization. royalsocietypublishing.orgwikipedia.orgcmu.edubme.hu

Semi-empirical methods (like AM1, PM3) offer a computationally less expensive alternative by simplifying the calculations and incorporating parameters derived from experimental data. royalsocietypublishing.orguni-muenchen.dewikipedia.orgnih.gov While generally less accurate than ab initio or DFT methods, they are particularly useful for screening large numbers of conformers or for preliminary analyses of large molecules. uni-muenchen.dewikipedia.org For this compound, a semi-empirical approach could rapidly map out the conformational landscape before more accurate and costly DFT or ab initio calculations are performed on the most stable conformers.

Simulation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out the mechanisms of chemical reactions, including the formation of this compound.

The synthesis of this compound could potentially be achieved through various organic reactions, such as a Wittig reaction or a Grignard-type addition. leah4sci.combyjus.comyoutube.comorganic-chemistry.orgyoutube.com Theoretical calculations can be used to model the entire reaction coordinate for these synthetic routes. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. wikipedia.orgmasterorganicchemistry.comvedantu.comyoutube.com

Table 2: Hypothetical Calculated Energy Profile for a Key Step in a Synthetic Route to this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+22.5
Intermediate-5.2
Products-15.8

Note: This table presents a hypothetical energy profile for illustrative purposes. Actual values would depend on the specific reaction mechanism and level of theory used.

Reactions are almost always carried out in a solvent, which can significantly influence reaction rates and mechanisms. rsc.org The Polarizable Continuum Model (PCM) is a common computational approach to account for these effects. numberanalytics.comwikipedia.orgacs.orgnih.govacs.org In PCM, the solvent is modeled as a continuous dielectric medium that polarizes in response to the solute's charge distribution. numberanalytics.comwikipedia.org

For the synthesis of this compound, which may involve charged or highly polar intermediates and transition states (e.g., in carbocation rearrangements or SN1-type reactions), the choice of solvent could be critical. youtube.comnih.govacs.org PCM calculations can be used to optimize geometries and calculate energy profiles in different solvents, predicting how the activation energy and reaction thermodynamics change. nih.govacs.org For instance, a polar protic solvent might stabilize a carbocation intermediate more effectively than a nonpolar aprotic solvent, potentially altering the reaction pathway or product distribution. nih.gov Such calculations provide valuable insights for selecting optimal reaction conditions.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic data, which is invaluable for identifying and characterizing the molecule.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a significant application of computational chemistry. nih.govnih.govnih.govliverpool.ac.ukyoutube.comualberta.ca By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized geometry of this compound, their chemical shifts can be predicted. This often involves DFT calculations with methods like GIAO (Gauge-Including Atomic Orbitals). The predicted spectrum can then be compared with experimental data to confirm the structure. Given the multiple conformers of the molecule, a Boltzmann-weighted average of the predicted shifts for the most stable conformers would provide a more accurate prediction. nih.gov For a structurally similar compound, 4,4-diphenyl-3-buten-2-one (B14743164), experimental NMR spectra are available and could serve as a benchmark for validating the computational methodology. spectrabase.comspectrabase.com

Similarly, infrared (IR) spectroscopy can be simulated by calculating the vibrational frequencies and their corresponding intensities. Anharmonic calculations often provide better agreement with experimental spectra than simpler harmonic approximations. acs.orgresearchgate.netuci.edu Such calculations for this compound would predict the positions of characteristic peaks, such as C-H stretches of the aromatic rings and the vinyl group, and C=C stretching vibrations. quimicaorganica.orgcdnsciencepub.com

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound

Carbon AtomPredicted Chemical Shift (ppm)
Quaternary Vinyl Carbon (C-Ph)₂~142
Tertiary Vinyl Carbon (CH)~128
Methylene (B1212753) Carbon (CH₂)~35
Methyl Carbon (Tolyl)~21
para-Carbon (Tolyl)~138

Note: These values are illustrative, based on typical chemical shifts for similar functional groups, and serve to demonstrate the output of such a computational study. They are not published research data.

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, typically Density Functional Theory (DFT) with approaches like the Gauge-Independent Atomic Orbital (GIAO) method, is a powerful tool for structure verification. This process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values are then converted into chemical shifts for comparison with experimental spectra.

However, no specific peer-reviewed studies or datasets detailing the theoretical prediction of ¹H or ¹³C NMR chemical shifts for this compound are currently available.

Vibrational (IR, Raman) Frequencies Analysis

Computational analysis of vibrational frequencies is crucial for interpreting Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, researchers can predict the frequencies and intensities of vibrational modes. These theoretical spectra help in assigning experimental peaks to specific molecular motions, such as bond stretches, bends, and torsions.

As with NMR prediction, there is no available research literature presenting a computational vibrational frequency analysis for this compound.

Electronic (UV-Vis, Fluorescence) Spectra Simulation

Simulating electronic spectra, such as UV-Vis absorption and fluorescence, typically involves Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of photons. These calculations can predict the λ_max (wavelength of maximum absorbance) and help elucidate the nature of the electronic transitions involved.

A review of published research indicates that no specific TD-DFT or other computational studies have been performed to simulate the electronic spectra of this compound.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules, including conformational changes and interactions with other molecules. By simulating the movements of atoms over time, MD can explore the potential energy surface of a molecule, identify stable conformers, and analyze intermolecular forces in condensed phases. Studies on related compounds, such as the solvent toluene (B28343), have used MD to investigate properties like diffusion coefficients and liquid structure. koreascience.krscilit.comsemanticscholar.org For instance, simulations of liquid toluene have been used to understand its thermodynamic and structural properties at various temperatures. koreascience.krscilit.com

Despite the availability of MD studies on the toluene moiety itself, no research could be found that applies these simulation techniques to the entire this compound structure to analyze its specific conformational landscape or intermolecular interaction patterns.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing synthetic chemistry by enabling the prediction of reaction outcomes, retrosynthesis pathways, and optimal reaction conditions. chemcopilot.comnih.gov These models are trained on vast datasets of known chemical reactions from sources like the USPTO and Reaxys databases. chemcopilot.combeilstein-journals.org By learning from millions of examples, AI can identify complex patterns to predict the major product of a reaction, suggest viable synthetic routes, or even anticipate potential side reactions. chemcopilot.comnih.govbeilstein-journals.org The process often involves representing molecules as text-based strings (SMILES) or molecular graphs, which the model uses as input to make predictions. chemcopilot.combeilstein-journals.org

Advanced Characterization and Analytical Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to determining the intricate molecular architecture of 4-(4,4-Diphenyl-3-butenyl)toluene. These methods probe the nuclear and electronic environments within the molecule, providing a detailed structural map.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of organic compounds. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are utilized to assign the chemical shifts and establish the connectivity of all atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The expected signals for this compound would include distinct resonances for the aromatic protons of the two phenyl groups and the toluene (B28343) moiety, the vinylic proton, the allylic and benzylic methylene (B1212753) protons, and the methyl protons of the toluene group. The integration of these signals corresponds to the number of protons in each environment, and the coupling patterns (splitting) reveal adjacent proton relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, this includes signals for the quaternary carbons, the aromatic CH carbons, the vinylic CH carbon, the aliphatic CH₂ carbons, and the methyl carbon.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, mapping the connectivity between adjacent protons. For instance, it would show correlations between the vinylic proton and the allylic methylene protons, and between the allylic and benzylic methylene protons.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond immediate neighbors to an entire spin system, which is particularly useful for identifying all protons within a coupled network.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule, for example, the spatial relationship between the phenyl groups and the butenyl chain.

A representative, though not experimentally derived for the specific molecule, data table for NMR assignments is presented below.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations (COSY, HSQC, HMBC)
Methyl (Toluene)~2.3~21COSY with aromatic protons of toluene; HSQC with methyl carbon
Benzylic CH₂~2.7~35COSY with allylic CH₂; HSQC with benzylic carbon
Allylic CH₂~2.4~30COSY with benzylic CH₂ and vinylic CH; HSQC with allylic carbon
Vinylic CH~6.1~128COSY with allylic CH₂; HSQC with vinylic carbon
Aromatic CH (Toluene)~7.1-7.2~129COSY with other toluene protons; HSQC with corresponding aromatic carbons
Aromatic CH (Diphenyl)~7.2-7.4~127-130HSQC with corresponding aromatic carbons
Quaternary C (C=)-~143HMBC correlations with vinylic and aromatic protons
Quaternary C (Aromatic)-~135-145HMBC correlations with nearby aromatic and benzylic protons

Note: The chemical shifts are approximate and for illustrative purposes only. Actual values would be determined from experimental spectra.

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of this compound, allowing for the determination of its elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum offers further structural confirmation by revealing stable fragments resulting from the cleavage of specific bonds within the molecule.

Hyphenated techniques are powerful for analyzing complex mixtures and confirming the identity of individual components.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates volatile compounds in a gas chromatograph before they are introduced into the mass spectrometer for detection and identification. It is a primary method for assessing the purity of this compound and identifying any volatile impurities.

LC-MS (Liquid Chromatography-Mass Spectrometry) and HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): These methods are suitable for less volatile or thermally labile compounds. The sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. This is particularly useful for analyzing reaction mixtures during the synthesis of this compound.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to:

Aromatic C-H stretching (~3000-3100 cm⁻¹)

Aliphatic C-H stretching (~2850-3000 cm⁻¹)

C=C stretching of the alkene and aromatic rings (~1600-1650 cm⁻¹ and ~1450-1600 cm⁻¹, respectively)

C-H bending vibrations

The presence and specific positions of these bands provide corroborating evidence for the proposed structure.

Functional GroupCharacteristic FTIR Absorption (cm⁻¹)
Aromatic C-H Stretch3100-3000
Alkene =C-H Stretch3080-3010
Aliphatic C-H Stretch3000-2850
C=C Stretch (Aromatic)1600-1450
C=C Stretch (Alkene)1680-1620

Note: These are general ranges and the exact peak positions would be determined experimentally.

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the purification of this compound and for the quantitative analysis of its purity.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of this compound and to analyze mixtures containing this compound. By selecting an appropriate stationary phase (e.g., a C18 reversed-phase column) and mobile phase, it is possible to separate the target compound from starting materials, byproducts, and other impurities. The retention time is a characteristic property of the compound under specific HPLC conditions, and the peak area from the chromatogram can be used for quantitative analysis.

Gas Chromatography (GC) is another crucial technique for assessing the purity of this compound, provided it is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase is used to separate the compound from any volatile impurities. The retention time and peak area are used for qualitative and quantitative analysis, respectively. GC is often coupled with a Flame Ionization Detector (FID) for general hydrocarbon analysis or a Mass Spectrometer (MS) for definitive identification of the separated components. researchgate.net

Preparative Chromatography for Compound Isolation

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a crucial technique for the isolation and purification of specific organic compounds from complex mixtures. selectscience.netwarwick.ac.uk For a non-polar compound like "this compound," which features bulky phenyl and toluene groups, reversed-phase chromatography is a suitable approach. In this method, a non-polar stationary phase is used with a polar mobile phase.

The isolation of "this compound" would typically involve a C18 reversed-phase column. The mobile phase would likely consist of a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol. The gradient would start with a higher water concentration and progressively increase the organic solvent concentration to elute the compound. The non-polar nature of the molecule would lead to a strong interaction with the C18 stationary phase, requiring a significant proportion of organic solvent for elution.

Detection is commonly achieved using a UV detector, as the phenyl and toluene rings in the molecule are strong chromophores. The wavelength for detection would be set around the λmax of the compound, which is expected to be in the UV region characteristic of aromatic compounds. The collected fractions containing the pure compound can then be concentrated to yield the isolated "this compound."

Table 1: Hypothetical Preparative HPLC Parameters for the Isolation of this compound

ParameterValue/Description
Chromatography Mode Reversed-Phase HPLC
Stationary Phase C18 silica (B1680970) gel, 10 µm particle size
Column Dimensions 250 mm length x 21.2 mm internal diameter
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Sample Solvent Acetonitrile or Tetrahydrofuran (THF)

This table presents a hypothetical set of parameters based on the purification of similar non-polar, aromatic compounds. Actual conditions would require optimization.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For "this compound," obtaining single crystals of sufficient quality is the first and often most challenging step. This can be achieved through techniques like slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for "this compound" is not publicly available, analysis of structurally similar compounds, such as tetraphenylethylene (B103901) derivatives, provides insights into the expected molecular conformation. nih.govresearchgate.net It is anticipated that the molecule would adopt a non-planar conformation due to the steric hindrance between the two phenyl groups and the toluene moiety attached to the butenyl chain. The torsion angles between the phenyl rings and the double bond would be significant, leading to a twisted or propeller-like geometry. The crystal packing would be influenced by van der Waals interactions and potential weak C-H···π interactions.

Table 2: Predicted Crystallographic Parameters for this compound (Based on Analogy with Similar Compounds)

ParameterPredicted Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pca2₁
Unit Cell Dimensions a ≈ 10-15 Å, b ≈ 8-12 Å, c ≈ 15-20 Å, β ≈ 90-105°
Molecules per Unit Cell (Z) 4
Key Structural Features Non-planar molecular conformation, significant torsion angles between aromatic rings and the C=C bond.

This table is predictive and based on crystallographic data of structurally related diphenylalkene and tetraphenylethylene derivatives.

Advanced Microscopy and Surface Analysis

Advanced microscopy techniques are essential for visualizing molecules at the nanoscale and characterizing their arrangement on surfaces.

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are powerful tools for imaging single molecules and their self-assembled structures on conductive or non-conductive surfaces. mdpi.com For "this compound," these techniques could be used to study its behavior when deposited on a substrate like highly oriented pyrolytic graphite (B72142) (HOPG) or a metal surface.

It is expected that the molecules would form ordered two-dimensional assemblies, or self-assembled monolayers (SAMs), driven by intermolecular interactions. STM could reveal the packing arrangement and orientation of the molecules within these assemblies. The contrast in STM images would depend on the local density of electronic states, allowing for the differentiation of the aromatic rings from the butenyl chain.

AFM, particularly in tapping mode, could provide topographical information about the molecular layers and their domain structures. The height of the adsorbed molecules could be measured, providing information about their orientation relative to the surface.

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analytical technique used to determine the elemental and molecular composition of the very near-surface region of a solid. warwick.ac.uk In the context of "this compound," SIMS could be employed to:

Confirm the presence of the compound on a surface.

Analyze the fragmentation pattern of the molecule, providing structural information.

Map the lateral distribution of the compound on a heterogeneous surface.

Time-of-Flight SIMS (ToF-SIMS) would be particularly useful, as it provides high mass resolution and the ability to detect large molecular fragments, which can aid in the identification of the parent molecule.

Electrochemical Characterization for Reactivity and Red-Ox Properties

Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of "this compound." While specific data for this compound is not available, the electrochemical behavior can be inferred from related triarylethylene derivatives.

The presence of the diphenyl-substituted double bond and the toluene moiety suggests that the compound could undergo both oxidation and reduction processes. The oxidation would likely involve the electron-rich aromatic rings, while the reduction would target the electrophilic double bond.

A typical CV experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential between defined limits. The resulting voltammogram would show peaks corresponding to the oxidation and reduction potentials of the molecule. These potentials provide valuable information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 3: Predicted Electrochemical Properties of this compound

PropertyPredicted Characteristic
Oxidation Potential (Epa) Expected in the range of +1.0 to +1.5 V vs. a standard reference electrode, corresponding to the oxidation of the aromatic system.
Reduction Potential (Epc) Expected in the range of -1.5 to -2.0 V vs. a standard reference electrode, corresponding to the reduction of the C=C double bond.
Electrochemical Reversibility The redox processes may be irreversible due to subsequent chemical reactions of the generated radical ions.

This table provides predicted values based on the electrochemical behavior of similar triarylethylene compounds. Experimental verification is required.

Applications in Advanced Materials and Interdisciplinary Research

Development of Functional Organic Materials

The development of functional organic materials is a rapidly advancing field, with a continuous search for new molecules that possess unique electronic, optical, or sensory properties. While direct studies on 4-(4,4-Diphenyl-3-butenyl)toluene are limited, the properties of its constituent parts—the diphenylbutene and toluene (B28343) moieties—suggest potential avenues for research.

There is currently a lack of published research specifically investigating the use of this compound in organic electronics and optoelectronics. However, the broader class of diphenyl-containing molecules and their derivatives has been a subject of interest in this field. For instance, derivatives of naphthalene (B1677914) diimides are being explored for their use as semiconductors in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). gatech.edu These materials are valued for their thermal, chemical, and photochemical stability, as well as their high electron affinities, which can lead to thin semiconducting films with significant charge-carrier mobility. gatech.edu

Conductive polymers are another area of significant research. Materials like poly(3,4-ethylenedioxythiophene) (PEDOT) are widely studied due to their high conductivity, stability, and processability. doi.orgchemspider.com The synthesis of such polymers often involves the polymerization of monomer units. While this compound itself has not been reported as a monomer for conductive polymers, the study of related structures provides insight into how such molecules could be functionalized to achieve desired electronic properties. For example, the electrical conductivity of PEDOT films can be enhanced by hybridization with reduced graphene oxide. nih.gov

The potential for this compound in this field would likely depend on the ability to polymerize it or to use it as a building block in a larger conjugated system. Its non-planar structure might be a point of interest for creating amorphous semiconducting materials with isotropic charge transport properties.

The design of molecular probes and sensors is a critical area of research with applications ranging from environmental monitoring to medical diagnostics. An effective molecular probe must exhibit a measurable change in its physical or chemical properties upon interaction with a specific analyte.

While there is no specific research on this compound as a molecular probe, a recent study has explored the potential of novel diphenylbutene derivatives as ferroptosis inhibitors, acting as neuroprotective agents. mdpi.com In this research, a diphenylbutene derivative, referred to as DPT, was identified as a ferroptosis inhibitor. mdpi.com Further synthesis and evaluation of fourteen new diphenylbutene derivatives led to the discovery of compounds with improved inhibitory activities. mdpi.com One such compound, 3f , demonstrated potent anti-ferroptosis activity and was found to function by increasing the FSP1 protein level. mdpi.com This research highlights the potential of the diphenylbutene scaffold in biological sensing and modulation, a key aspect of molecular probes.

The development of fluorescent and colorimetric molecular probes often involves the synthesis of molecules with specific binding sites and a responsive chromophore or fluorophore. For example, a probe based on a phenanthroline derivative has been designed for the detection of the H₂PO₄⁻ anion, which involves changes in its UV-Vis and fluorescence spectra upon binding. crescentchemical.com For this compound to be used as a molecular probe, it would likely need to be functionalized with appropriate recognition elements and signaling units.

Polymer Science and Engineering

The field of polymer science and engineering is vast, with continuous innovation in the synthesis of new polymers and the understanding of existing ones. The structural features of this compound suggest its potential relevance in both the creation of novel polymers and the analysis of polymer degradation.

The use of this compound as a monomeric unit for the synthesis of novel polymer architectures has not been specifically reported in the literature. However, the polymerization of related diene hydrocarbons is fundamental to the production of synthetic rubbers. nih.gov For example, the polymerization of 2-chloro-1,3-butadiene (chloroprene) yields neoprene, a synthetic rubber known for its chemical stability and flexibility. nih.gov

The polymerization of conjugated dienes like 1,3-butadiene (B125203) can be initiated by radical or acidic catalysts and can result in polymers with different stereochemistries (cis or trans), which influences the material's properties. nih.gov While this compound is not a conjugated diene, its butenyl group could potentially participate in polymerization reactions. The bulky diphenyl and toluene substituents would be expected to significantly influence the polymerization process and the properties of the resulting polymer, likely leading to a rigid and amorphous material.

The synthesis of polyurethanes is another area where complex monomers are utilized. For instance, new types of polyurethanes have been synthesized using hydroxyl-terminated liquid natural rubber and poly(ε-caprolactone) as soft segments with toluene-2,4-diisocyanate as a hard segment. lookchem.com This demonstrates the principle of incorporating diverse monomeric units to achieve specific properties in the final polymer.

The thermal degradation, or pyrolysis, of polymers is a method for breaking down polymer waste into smaller, often valuable, chemical compounds. The pyrolysis of polystyrene has been studied under various conditions and is known to produce a range of aromatic compounds.

While the direct formation of this compound from polystyrene pyrolysis is not explicitly mentioned in the reviewed literature, the process does yield structurally similar molecules. For example, the pyrolysis of polystyrene in a fluidized-bed reactor can produce oil yields containing double aromatic species such as 1,3-diphenylpropane (B92013) and 1,3-diphenylbutene. chemsynthesis.com The main products from the pyrolysis of polystyrene are typically single aromatic species like styrene, α-methyl styrene, and toluene. chemsynthesis.com The composition of the pyrolysis products is highly dependent on the reaction conditions, such as temperature and the presence of a catalyst. scilit.comacs.org The study of these degradation products is crucial for understanding the mechanisms of polymer decomposition and for optimizing the recycling of plastic waste into useful chemicals.

Catalysis and Ligand Design

There is currently no available research in the public domain that describes the use of this compound in the fields of catalysis or ligand design. The design of ligands for catalytic applications often requires the presence of specific functional groups that can coordinate to a metal center, such as phosphines, amines, or heterocyclic systems.

For this compound to be employed as a ligand, it would need to be chemically modified to include such coordinating groups. The aromatic rings of the toluene and diphenyl moieties could be functionalized to introduce donor atoms. The stereochemistry and electronic properties of the resulting ligand would then determine its effectiveness in a given catalytic reaction. For instance, twisted dibenzocarbazole (B1207471) derivatives have been synthesized and investigated for their applications in photocatalysis. google.com This highlights the importance of the three-dimensional structure of a ligand in its catalytic activity.

Data Tables

The following tables provide data for compounds structurally related to this compound, as direct data for the primary compound of interest is not widely available.

Table 1: Physical and Chemical Properties of Related Diphenylbutene Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Density (g/cm³)
4,4-Diphenyl-3-buten-2-one (B14743164) scilit.com837-66-1C₁₆H₁₄O222.28Not AvailableNot AvailableNot Available
4,4-diphenylbut-3-en-1-ol chemsynthesis.com76694-24-1C₁₆H₁₆O224.30396.9 at 760 mmHg169.91.063

Synthesis of Chiral Catalysts and Ligands

The scaffold of this compound presents an intriguing platform for the development of chiral ligands for asymmetric catalysis. While this specific molecule is not a conventional catalyst, its diphenylalkene structure is related to backbones used in well-established ligand families, such as those based on stilbene (B7821643). nih.gov The synthesis of effective chiral ligands often involves the strategic functionalization of a core structure to create a dissymmetric environment around a metal center.

The this compound molecule could be theoretically modified to incorporate coordinating atoms like phosphorus or nitrogen, transforming it into a P,N-type ligand. nih.gov For instance, phosphine (B1218219) groups could be introduced onto one or both of the phenyl rings. The inherent chirality could be established either by using a chiral precursor during the synthesis of the butenyl chain or by resolving the racemic mixture of the final ligand. The resulting chiral ligand could then be used to create transition metal complexes for asymmetric reactions, where the steric bulk and electronic properties of the diphenylmethyl and tolyl groups would play a crucial role in inducing enantioselectivity.

Investigation of Ligand-Metal Interactions in Catalytic Systems

The investigation of how ligands interact with metal centers is fundamental to understanding and improving catalytic processes. solubilityofthings.comlibretexts.org The this compound structure offers multiple points of potential interaction with a transition metal. The carbon-carbon double bond in the butenyl chain can act as a π-ligand, coordinating to electron-deficient metal centers. ru.nlacs.org Studies on similar unsaturated hydrocarbons have shown that metals like gold(I) and silver(I) can form stable π-complexes, activating the unsaturated bond. ru.nl

Furthermore, the three aromatic rings (two phenyl and one tolyl) can engage in π-metal interactions. The coordination mode of such a ligand would be highly dependent on the metal's electronic properties, its oxidation state, and the steric environment. acs.org For example, in a pincer ligand configuration, where the molecule is designed to bind to a metal in a tridentate fashion, the central double bond could serve as one coordination point, with donor atoms on the aromatic rings providing the other two points of attachment. acs.org Computational studies on related systems have been employed to examine the strength and nature of these metal-metal and metal-ligand interactions, providing insight into the stability and reactivity of the resulting complexes. ru.nl

Molecular Interactions in Chemical and Biological Systems

Ligand-Protein Binding Studies (focus on molecular recognition mechanisms, e.g., with transport proteins like GAT-1)

The 4,4-diphenyl-3-butenyl moiety is a key pharmacophore in a class of potent and selective inhibitors of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1). nih.govnih.gov GAT-1 is a crucial membrane protein that regulates neurotransmission by clearing GABA from the synaptic cleft. nih.gov Inhibiting this transporter increases GABA levels, a therapeutic strategy for conditions like epilepsy.

Compounds such as SK&F 89976A, which incorporates the N-(4,4-diphenyl-3-butenyl) structure, have been extensively studied to understand the molecular recognition mechanisms at the GAT-1 binding site. nih.govconsensus.app These inhibitors are recognized for their lipophilic diphenylbutenyl group, which anchors the molecule in a specific pocket of the transporter, and a polar amino acid-like portion (such as a nipecotic acid moiety in SK&F 89976A) that interacts with key residues involved in substrate binding. nih.govconsensus.app

The binding mechanism is complex, with the inhibitor locking the transporter in a specific conformation to block the transport cycle. consensus.app Structural studies on related transporters have revealed that the diphenyl group fits into a hydrophobic pocket, while the rest of the inhibitor establishes interactions that stabilize an occluded state. The toluene group in this compound would further modify these hydrophobic interactions. The potency of these inhibitors highlights a sophisticated molecular recognition event between a flexible ligand and a dynamic protein target.

Table 1: Inhibition of GAT-1 by Compounds Containing the 4,4-Diphenyl-3-butenyl Moiety
CompoundCore StructureGAT-1 Inhibition (IC50)Reference
TiagabineN-(4,4-Di(3-methylthien-2-yl)-3-butenyl)nipecotic acid0.07 µM nih.gov
SK&F 89976AN-(4,4-Diphenyl-3-butenyl)nipecotic acid~0.04-0.07 µM nih.govsigmaaldrich.com
NNC-711N-(4,4-Diphenyl-3-butenyl)-3-hydroxy-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole0.04 µM nih.gov

Supramolecular Assembly and Self-Organization

Supramolecular chemistry explores the non-covalent interactions that guide molecules to self-assemble into larger, ordered structures. wikipedia.org Molecules containing multiple aromatic rings, like this compound, are prime candidates for forming such assemblies. The primary driving forces for the self-organization of this compound would be π-π stacking interactions between the phenyl and tolyl rings and van der Waals forces. acs.orgnih.gov

The electron-rich faces of the aromatic rings can stack upon the electron-poorer edges of adjacent rings in T-shaped or parallel-displaced arrangements, which are energetically favorable. nih.gov The presence of three such rings within one molecule, connected by a flexible butenyl linker, could lead to complex and potentially hierarchical structures. In non-polar solvents, these aromatic interactions would likely dominate, while in more polar environments, hydrophobic forces would also drive the aggregation of the non-polar hydrocarbon portions of the molecule. wikipedia.org Studies on other simple molecules with multiple phenyl rings have demonstrated that such non-covalent interactions can lead to the formation of stable aggregates with interesting photophysical properties. acs.org The specific geometry and packing in the solid state or in solution would be a delicate balance between these attractive forces and the steric hindrance imposed by the molecule's three-dimensional shape. acs.org

Future Directions and Emerging Research Frontiers

Integration of High-Throughput Experimentation and Automation

The traditional, manual approach to organic synthesis is often a laborious and time-consuming process. eurekalert.org The advent of high-throughput experimentation (HTE) and automation is set to dramatically accelerate the discovery and optimization of synthetic routes for complex molecules. acs.orgyoutube.comnih.gov Automated systems can perform numerous experiments in parallel, rapidly screening a wide array of catalysts, reagents, and reaction conditions. youtube.comnih.gov This is particularly pertinent for the synthesis of a sterically hindered molecule like 4-(4,4-diphenyl-3-butenyl)toluene, where finding optimal conditions can be a significant bottleneck.

Robotic platforms, equipped with automated liquid handlers, reactors, and analytical instruments, can execute entire synthetic sequences with minimal human intervention. rsc.orgmpoweringlifescience.com This not only increases efficiency and reproducibility but also enhances safety by minimizing exposure to potentially hazardous chemicals. slideshare.net For instance, the development of a synthetic route to a 4,4-diphenyl-3-butenyl system could involve the screening of hundreds of cross-coupling conditions to identify the most effective catalyst and ligand combination for assembling the sterically congested core.

Table 1: Key Aspects of High-Throughput Experimentation in Organic Synthesis

AspectDescription
Parallel Synthesis Execution of a large number of reactions simultaneously to explore a wide parameter space.
Miniaturization Reduction in the scale of reactions, conserving valuable starting materials and reagents.
Robotics & Automation Use of robotic arms and automated systems for precise liquid handling, reaction setup, and purification. rsc.org
Rapid Analytics Integration of fast analytical techniques like HPLC and mass spectrometry for quick assessment of reaction outcomes. nih.gov
Data Management Systematic collection and analysis of large datasets to identify trends and optimize reaction conditions. slideshare.net

Despite the clear advantages, the adoption of HTE in synthetic chemistry has been slower than in fields like biology, primarily due to the engineering challenges associated with handling a wide range of solvents, temperatures, and heterogeneous reaction mixtures. acs.org Overcoming these hurdles will be crucial for the widespread implementation of automated synthesis.

Bridging Computational and Experimental Chemistry for Predictive Synthesis

The synergy between computational modeling and experimental chemistry is a rapidly advancing frontier that promises to transform how chemists approach the synthesis of complex molecules. routledge.comnih.gov Computer-aided synthesis planning (CASP) tools are becoming increasingly sophisticated, capable of proposing retrosynthetic pathways for intricate targets. mpoweringlifescience.comsynthiaonline.comucla.edulabmanager.comresearchgate.net These programs leverage vast databases of chemical reactions and employ complex algorithms to identify viable synthetic routes, potentially uncovering novel and more efficient strategies that might be overlooked by human chemists. synthiaonline.comlabmanager.com

For a molecule like this compound, a CASP program could generate multiple potential synthetic routes, which can then be evaluated in silico to predict their feasibility and potential yields. nih.govmdpi.comresearchgate.net This in silico screening can significantly reduce the number of "trial-and-error" experiments needed in the laboratory, saving time and resources. nih.govmdpi.com

Furthermore, machine learning and artificial intelligence (AI) are being integrated into these computational tools to predict reaction outcomes with increasing accuracy. eurekalert.orgyoutube.comnih.govacs.orgnih.govnih.gov By training on large datasets of known reactions, these models can learn the subtle electronic and steric factors that govern chemical reactivity, providing valuable insights for the synthesis of challenging molecules. eurekalert.orgnih.gov The goal is to move towards a more predictive science, where the outcome of a reaction can be reliably anticipated before it is ever run in a flask. nih.gov

Exploring New Catalytic Platforms for 4,4-Diphenyl-3-butenyl Systems

The construction of the sterically hindered tetrasubstituted alkene core of this compound represents a significant synthetic challenge. The development of novel catalytic platforms is essential to overcome this hurdle. While traditional cross-coupling reactions are powerful tools for C-C bond formation, they can struggle with sterically demanding substrates. rsc.orgnih.gov

Recent research has focused on developing more robust and versatile catalytic systems. For instance, palladium-catalyzed cross-coupling reactions employing organocopper reagents have shown promise for forming C-C bonds at highly hindered carbon centers. rsc.orgnih.govrsc.org These methods could be instrumental in the synthesis of the 4,4-diphenylbutenyl moiety.

Furthermore, the stereoselective synthesis of tetrasubstituted alkenes is a major area of research. rsc.orgrsc.orgmdpi.comacs.orgacs.org Nickel-catalyzed cascade reactions and rhodium-catalyzed cyano transfer reactions are emerging as powerful strategies for the controlled synthesis of these complex structures. rsc.orgacs.org The application of such innovative catalytic methods will be crucial for accessing not only this compound but also a diverse range of analogues with controlled stereochemistry. Biocatalysis, using enzymes to catalyze C-C bond formation, also presents a promising avenue for achieving high stereoselectivity in the synthesis of complex molecules. acs.org

Development of Novel Characterization Techniques for Complex Organic Structures

The unambiguous determination of the structure of a complex organic molecule is a critical aspect of chemical research. While standard techniques like NMR and mass spectrometry are indispensable, the increasing complexity of synthetic targets necessitates the development of more advanced and powerful characterization methods.

Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for elucidating the connectivity and stereochemistry of intricate molecules. numberanalytics.comresearchgate.netomicsonline.orgcpp.edunih.govresearchgate.net For a molecule with multiple stereocenters or complex spin systems, these advanced experiments provide the detailed information required for complete structural assignment.

In the realm of mass spectrometry, high-resolution instruments and tandem mass spectrometry (MS/MS) techniques are crucial for determining the elemental composition and fragmentation patterns of complex molecules, providing valuable clues to their structure. nih.govmdpi.comcurrenta.dechemrxiv.org Hyphenated techniques, which couple a separation method like gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (GC-MS or LC-MS), are particularly powerful for analyzing complex reaction mixtures and identifying individual components. slideshare.netslideshare.netnumberanalytics.comchemijournal.comresearchgate.net These techniques would be invaluable in monitoring the progress of a synthesis towards this compound and in purifying the final product.

Cross-Disciplinary Research with Physics, Biology, and Engineering

The potential applications of novel organic molecules often lie at the intersection of chemistry and other scientific disciplines. The unique structural features of this compound, with its rigid, sterically encumbered core and aromatic functionalities, suggest potential for its use in materials science, chemical biology, and engineering.

In physics and engineering, molecules with defined three-dimensional structures and tailored electronic properties are sought after for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The rigid diphenylbutenyl core could influence the packing and charge transport properties of materials incorporating this scaffold.

In biology, complex organic molecules can serve as scaffolds for the development of new chemical probes to study biological processes or as starting points for drug discovery. nih.govnih.govchemicalprobes.orgfebs.orgresearchgate.net The toluene (B28343) moiety could be functionalized to introduce specific binding groups or reporter tags, allowing the molecule to interact with biological targets. The development of diverse libraries of compounds based on the 4,4-diphenyl-3-butenyl scaffold could lead to the discovery of new bioactive molecules. nih.gov

The integration of synthetic biology principles, including the use of in silico design and biological compilation, could further expand the possibilities for creating functional bio-inspired materials and systems based on novel organic structures. acs.orgacs.org

Q & A

Adsorption Mechanisms and Experimental Design

Basic: What are the common adsorbents used for removing toluene derivatives like 4-(4,4-Diphenyl-3-butenyl)toluene from aqueous systems? Methodological Answer: Activated carbon, metal-organic frameworks (e.g., MIL-101(Cr)), and modified diatomite are widely used due to their high surface area and porosity. For example, MIL-101(Cr) achieves >99% toluene removal via π-π interactions and hydrophobic pore structures . Experimental optimization of adsorbent dosage, pH, and contact time is critical, with activated carbon showing capacities up to 298 mg/g under acidic conditions (pH 2) .

Advanced: How do Langmuir and Freundlich isotherm models differentiate adsorption mechanisms for toluene derivatives? Methodological Answer: The Langmuir model assumes monolayer adsorption on homogeneous surfaces, fitting natural diatomite-toluene systems (R² > 0.95). The Freundlich model describes multilayer adsorption on heterogeneous surfaces, applicable to modified diatomite (NONMD) with n > 1 indicating favorable adsorption . Advanced studies integrate the Wheeler–Jonas model to predict low-concentration toluene breakthrough curves using pore diffusion coefficients and equilibrium capacities .

Synthetic Methodologies and Solvent Optimization

Basic: What solvent systems are effective in synthesizing toluene-containing compounds? Methodological Answer: Toluene is frequently used as a solvent in hydrogenation and coupling reactions. For instance, hydrogenation of pyridinium bromide in toluene/ethanol (1:1 v/v) at 60°C yields piperidine derivatives with >90% efficiency . Polar aprotic solvents (e.g., xylene) are preferred for acid-catalyzed esterifications, as seen in the synthesis of methyl pyrazolopyrimidinyl acetate using p-toluenesulfonic acid .

Advanced: How can reaction thermodynamics guide solvent selection for toluene-based syntheses? Methodological Answer: Group contribution methods calculate Gibbs free energy (ΔG) and equilibrium constants (K) to assess solvent compatibility. For toluene-2,4-dicarbamate synthesis, ΔG < −20 kJ/mol at 150°C confirms feasibility in dimethyl carbonate, while methanol content inversely affects yield due to byproduct formation .

Environmental and Microbial Interactions

Basic: How does toluene content influence microbial souring in oil reservoirs? Methodological Answer: Toluene inhibits sulfate-reducing bacteria (SRB) at high concentrations (>100 ppm), reducing hydrogen sulfide (H₂S) production. Low toluene levels (<50 ppm) permit SRB activity, necessitating nitrate injection for souring control .

Advanced: What analytical methods distinguish biogenic vs. synthetic toluene in environmental samples? Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with isotopic labeling (δ¹³C) identifies biogenic toluene via distinct δ¹³C signatures (−28‰ to −32‰). Secondary data reviews and chromatogram peak analysis validate biogenic origins, particularly in petroleum-contaminated aquifers .

Analytical and Safety Assessments

Basic: What precautions are recommended for handling toluene derivatives in the lab? Methodological Answer: Use fume hoods, nitrile gloves, and adsorbent towels for spills. Avoid skin/eye contact; rinse with water for 15 minutes if exposed. Toxicity data gaps necessitate assuming reproductive/neurotoxic risks based on structural analogs (e.g., benzene derivatives) .

Advanced: How can response surface methodology (RSM) optimize toluene adsorption parameters? Methodological Answer: RSM Box-Behnken designs evaluate interactive effects of pH (2–6), adsorbent dosage (0.5–1.0 g/L), and temperature (20–40°C). A quadratic model (p < 0.05) identifies pH 2, 0.7 g/L adsorbent, and 40°C as optimal for 99.5% toluene removal .

Thermodynamic and Kinetic Modeling

Advanced: How do group contribution methods predict reaction feasibility for toluene-based syntheses? Methodological Answer: Group contribution calculates ΔH and ΔG for reactions like 2,4-diaminotoluene + dimethyl carbonate → toluene-2,4-dicarbamate. ΔG = −45 kJ/mol at 150°C confirms spontaneity, while equilibrium constants (K = 10³–10⁴) guide methanol co-solvent limits to <20% v/v .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.